molecular formula C20H30N2O2 B12213987 2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide

2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B12213987
M. Wt: 330.5 g/mol
InChI Key: NQRMDAMERAJUNS-UHFFFAOYSA-N
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Description

2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide is a compound that features a piperidine ring, a cyclohexyl group, and a benzamide moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

2-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C20H30N2O2/c1-24-18-11-5-4-10-17(18)19(23)21-16-20(12-6-2-7-13-20)22-14-8-3-9-15-22/h4-5,10-11H,2-3,6-9,12-16H2,1H3,(H,21,23)

InChI Key

NQRMDAMERAJUNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCCCC3

Origin of Product

United States

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